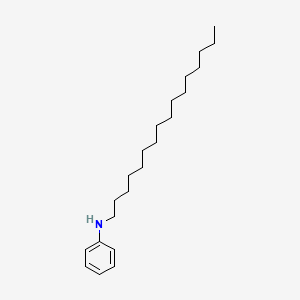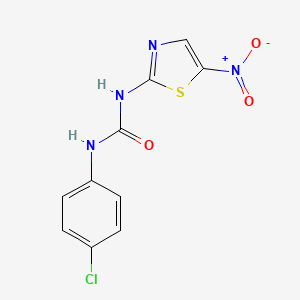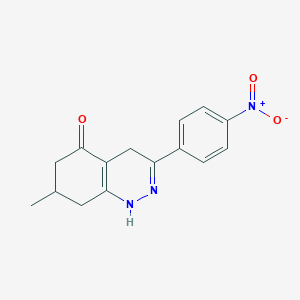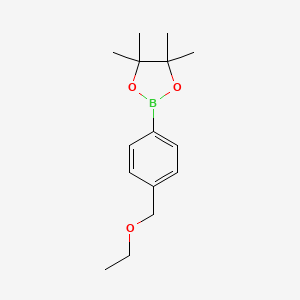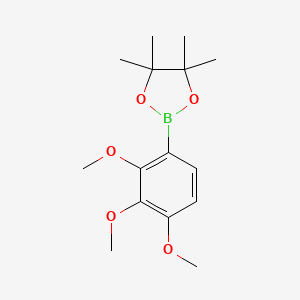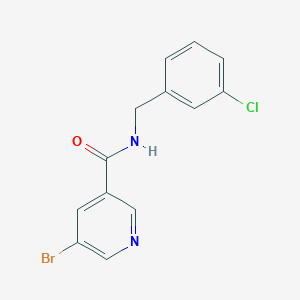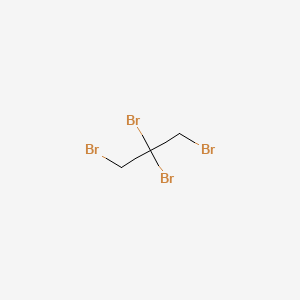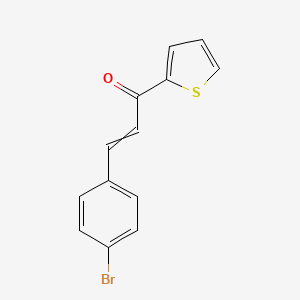![molecular formula C9H9N3O2 B6355354 3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid CAS No. 16583-99-6](/img/structure/B6355354.png)
3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid, also known as 3-benzotriazol-2-ylpropionic acid and abbreviated as BTP, is an organic compound belonging to the class of benzoic acids. It is a white crystalline solid with a molecular weight of 214.22 g/mol. It is slightly soluble in water, but soluble in ethanol and methanol. BTP is used in a wide range of scientific research applications, ranging from synthetic organic chemistry to biochemical research.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid involves the reaction of 2-amino-1,2,3-triazole with 3-bromopropionic acid in the presence of a base to form the desired product.
Starting Materials
2-amino-1,2,3-triazole, 3-bromopropionic acid, Base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 2-amino-1,2,3-triazole in a suitable solvent (e.g. ethanol), Step 2: Add a stoichiometric amount of 3-bromopropionic acid to the solution, Step 3: Add a base (e.g. sodium hydroxide) to the solution to initiate the reaction, Step 4: Heat the reaction mixture to reflux for several hours, Step 5: Allow the reaction mixture to cool and then filter the precipitated product, Step 6: Wash the product with a suitable solvent (e.g. water) to remove any impurities, Step 7: Dry the product under vacuum to obtain 3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid
科学的研究の応用
BTP has been widely used in a variety of scientific research applications, including synthetic organic chemistry, biochemistry, and drug discovery. In synthetic chemistry, BTP is used as a reagent for the synthesis of various organic compounds, such as benzotriazoles and benzimidazoles. In biochemistry, BTP is used as a substrate for the enzymatic synthesis of amides and esters. In drug discovery, BTP is used as a building block for the synthesis of novel therapeutic agents.
作用機序
BTP has been shown to act as a reversible inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. BTP binds to the active site of the enzyme, blocking the formation of prostaglandins. This mechanism of action has been studied extensively in both in vitro and in vivo models.
生化学的および生理学的効果
The biochemical and physiological effects of BTP have been studied in a variety of model systems. In vitro studies have demonstrated that BTP is able to inhibit the activity of COX, leading to the suppression of prostaglandin synthesis. In vivo studies have demonstrated that BTP is able to reduce inflammation and pain, as well as reduce the risk of developing certain types of cancer.
実験室実験の利点と制限
BTP is an ideal reagent for use in laboratory experiments due to its low cost and its availability in a variety of forms. It is also relatively stable and can be stored for long periods of time. However, it is important to note that BTP should be handled with care, as it is an irritant and can cause skin and eye irritation.
将来の方向性
The potential applications of BTP are vast and continue to be explored. In the future, BTP may be used in the development of new therapeutic agents for the treatment of a variety of diseases, such as cancer and inflammatory conditions. Additionally, BTP may be used to develop more efficient and cost-effective synthetic methods for the synthesis of organic compounds. Finally, BTP may be used to develop more effective methods for the detection and diagnosis of diseases.
特性
IUPAC Name |
3-(benzotriazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-9(14)5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMSYDOSTNDCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2h-Benzo[d][1,2,3]triazol-2-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

